molecular formula C6H11IO2 B13925618 Methyl 4-iodo-2-methylbutanoate CAS No. 82033-39-4

Methyl 4-iodo-2-methylbutanoate

Cat. No.: B13925618
CAS No.: 82033-39-4
M. Wt: 242.05 g/mol
InChI Key: KHUSVHSWJCXUIT-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-methylbutanoate is an organic compound with the molecular formula C6H11IO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-2-methylbutanoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methylbutanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of 4-substituted-2-methylbutanoates.

    Reduction: Formation of 4-iodo-2-methylbutanol.

    Oxidation: Formation of 4-iodo-2-methylbutanoic acid.

Scientific Research Applications

Methyl 4-iodo-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2-methylbutanoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The ester group can participate in hydrolysis or reduction reactions, altering the compound’s structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylbutanoate: Similar structure but lacks the iodine atom, leading to different reactivity and applications.

    Methyl 4-bromo-2-methylbutanoate: Similar structure with a bromine atom instead of iodine, resulting in different reactivity due to the halogen’s properties.

    Methyl 4-chloro-2-methylbutanoate:

Uniqueness

Methyl 4-iodo-2-methylbutanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

82033-39-4

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

methyl 4-iodo-2-methylbutanoate

InChI

InChI=1S/C6H11IO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

KHUSVHSWJCXUIT-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)C(=O)OC

Origin of Product

United States

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